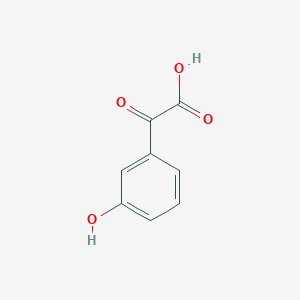

2-(3-Hydroxyphenyl)-2-oxo-ethanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H6O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,9H,(H,11,12) |

InChI Key |

NBDYDHVCTKPDRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Hydroxyphenyl 2 Oxo Ethanoic Acid

Established Synthesis Routes

Several synthetic pathways have been established for the preparation of 2-(3-Hydroxyphenyl)-2-oxo-ethanoic acid, primarily involving the reaction of phenolic compounds with glyoxylic acid derivatives or through the oxidation of precursor molecules.

Reactions Involving 3-Hydroxybenzaldehyde (B18108) and Glyoxylic Acid Derivatives

A primary and direct route to this compound involves the condensation of a 3-hydroxyphenyl precursor with a glyoxylic acid equivalent. One notable method is the reaction of phenols with glyoxylic acid in an aqueous alkaline medium, which leads to the formation of the corresponding hydroxymandelic acid. pressbooks.pub This intermediate, 3-hydroxymandelic acid, can then be oxidized to yield the target α-keto acid. The synthesis of p-hydroxyphenylglycine, a related compound, proceeds through a similar mechanism where phenol (B47542) and glyoxylic acid first react to form a p-hydroxymandelic acid intermediate. google.com

Another approach involves the direct synthesis from 3-hydroxybenzaldehyde. While specific procedures directly reacting 3-hydroxybenzaldehyde with glyoxylic acid to form this compound are not extensively detailed in readily available literature, the general reactivity of aldehydes with glyoxylic acid suggests this as a plausible synthetic strategy.

Other Synthetic Strategies and Precursors

Alternative synthetic methodologies provide access to this compound through different precursors and reaction types.

A significant method is the Friedel-Crafts acylation of phenols. Specifically, the reaction of phenols with oxalyl chloride can yield 2-hydroxyarylglyoxylic acids. rsc.orgrsc.org This electrophilic aromatic substitution reaction provides a direct route to the α-keto acid functionality on the aromatic ring. By employing a phenol derivative with a hydroxyl group at the meta position or by achieving meta-selective acylation, this method can be adapted for the synthesis of the target compound. The reaction is often facilitated by a Lewis acid catalyst. stackexchange.comresearchgate.net

Another key strategy is the oxidation of 3-hydroxymandelic acid . This precursor, which can be synthesized from 3-hydroxybenzaldehyde, can be oxidized to the corresponding α-keto acid. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of a similar compound, 4-hydroxy-3-methoxymandelic acid, to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a known process and suggests that similar oxidative conditions could be applied to produce this compound. asianpubs.org

Advanced Chemical Transformations and Reactivity Profiles

The presence of multiple functional groups—a phenolic hydroxyl, a ketone, and a carboxylic acid—imparts a rich and varied reactivity to this compound.

Electrophilic and Nucleophilic Reactions of the Phenyl Ring and Glyoxylic Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the glyoxylic acid moiety is a deactivating, meta-directing group. The interplay of these two substituents will govern the regioselectivity of electrophilic attack. For example, in electrophilic halogenation, a common electrophilic aromatic substitution, a halogen atom is introduced onto the aromatic ring, typically requiring a Lewis acid catalyst for less reactive substrates. wikipedia.orglumenlearning.comlibretexts.orgyoutube.com

The carbonyl groups of the glyoxylic moiety are prime targets for nucleophilic addition reactions. The carbon atoms of both the ketone and the carboxylic acid are electrophilic and can be attacked by a wide range of nucleophiles. youtube.com For instance, Grignard reagents can add to the ketonic carbonyl to form tertiary alcohols after workup. pressbooks.publibretexts.orgstackexchange.comdalalinstitute.com The reactivity of these carbonyl groups is a cornerstone of their chemical utility.

Functional Group Interconversions and Esterification

The functional groups within this compound can be interconverted to access a variety of derivatives. The carboxylic acid group can be converted to other functionalities such as amides. This transformation can be achieved by first converting the carboxylic acid to a more reactive derivative, like an acyl chloride, followed by reaction with an amine, or through direct coupling methods. asianpubs.orgsolubilityofthings.comresearchgate.netlibretexts.orgchemistrysteps.comgoogle.com The reduction of the carboxylic acid or its ester derivative can lead to the corresponding alcohol. imperial.ac.uk

Esterification of the carboxylic acid is a common transformation. While standard Fischer esterification conditions (an alcohol in the presence of an acid catalyst) could be employed, the presence of the phenolic hydroxyl group might lead to side reactions. A milder method for the synthesis of methyl esters involves the use of diazomethane. This reagent reacts readily with carboxylic acids to form methyl esters under neutral conditions. ub.edu

Asymmetric Synthesis and Enantioselective Approaches

The reduction of the prochiral ketone in this compound offers a direct route to chiral 3-hydroxymandelic acid derivatives, which are valuable building blocks in medicinal chemistry.

Asymmetric reduction of the ketone can be achieved using various catalytic systems. Chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are effective for the enantioselective reduction of ketones with borane (B79455) reagents. wikipedia.orgorganic-chemistry.orgnih.gov These catalysts can provide high levels of enantioselectivity in the formation of the corresponding chiral alcohol. rsc.orgrsc.org

Another powerful technique is asymmetric transfer hydrogenation . This method typically employs a chiral transition metal catalyst, such as those based on ruthenium, and a hydrogen donor like isopropanol (B130326) or formic acid to reduce the ketone to a chiral alcohol with high enantiomeric excess. researchgate.netmdpi.comnih.gov

Biocatalytic reductions using enzymes such as alcohol dehydrogenases also represent a green and highly selective method for the synthesis of chiral alcohols from ketones. researchgate.net These enzymatic systems can operate under mild conditions and often provide excellent enantioselectivity.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes to valuable chemical compounds is a cornerstone of green chemistry. For the synthesis of this compound, green approaches primarily focus on the oxidation of the readily available precursor, 3-hydroxyacetophenone. These methods aim to replace hazardous reagents, reduce waste, and improve energy efficiency compared to traditional synthetic protocols. Key areas of innovation include the use of cleaner oxidants, solvent-free reaction conditions, and the exploration of biocatalytic transformations.

One established method for the oxidation of an α-methylene group adjacent to a carbonyl group to a 1,2-dicarbonyl compound involves the use of selenium dioxide (SeO2). du.ac.in This reaction, known as the Riley oxidation, can be applied to substituted acetophenones to produce the corresponding aromatic glyoxylic acids. du.ac.ingoogle.com While effective, a significant drawback of this method is the toxicity and unpleasant odor associated with selenium compounds. du.ac.in

From a green chemistry perspective, minimizing the use of such hazardous materials is paramount. A greener adaptation of this methodology involves using a catalytic amount of selenium dioxide in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (TBHP). chem-station.com This approach significantly reduces the quantity of the toxic selenium reagent required. A patented method for preparing aromatic glyoxylic acids from acetophenones using selenium dioxide reports yields exceeding 80% and product purity of over 98%. google.com The process involves dissolving the acetophenone (B1666503) in an alkaline organic solvent, followed by reflux with selenium dioxide. The work-up procedure utilizes simple acid-base extractions to purify the product, which is amenable to industrial-scale production. google.com

Further aligning with the principles of green chemistry, the use of hydrogen peroxide (H2O2) as an oxidant is highly desirable due to its low cost and the fact that its only byproduct is water. Research into the oxidation of alcohols and ketones has demonstrated the efficacy of H2O2 in the presence of various catalysts. For instance, cobalt composites immobilized on polysulfone fibrous network nanoparticles have been used for the efficient oxidation of alcohols under microwave irradiation, showcasing a reusable catalyst system. frontiersin.org Similarly, aerobic oxidation using palladium-supported catalysts in green solvents like ethanol (B145695) presents another sustainable alternative to traditional oxidation methods that rely on stoichiometric amounts of hazardous metal oxidants like chromium or manganese oxides. mdpi.com While not yet specifically reported for this compound, these catalytic systems represent a promising avenue for future research into greener syntheses.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions can significantly reduce environmental impact. For related transformations, such as the Fries rearrangement to produce hydroxyacetophenones, eco-friendly catalysts like p-toluenesulfonic acid (PTSA) have been successfully employed in the absence of a solvent. researchgate.net The application of similar solvent-free approaches to the oxidation of 3-hydroxyacetophenone could offer substantial environmental benefits.

Biocatalysis stands as a frontier in the green synthesis of aromatic compounds. Enzymes, operating under mild conditions in aqueous environments, offer high selectivity and can often obviate the need for protecting groups, thereby simplifying synthetic routes and reducing waste. While a specific biocatalyst for the direct synthesis of this compound from 3-hydroxyacetophenone is not yet documented in the literature, the potential exists. For example, p-hydroxyphenylacetate 3-hydroxylase has been utilized as a biocatalyst for the synthesis of trihydroxyphenolic acids, demonstrating the capability of enzymes to perform selective hydroxylations on aromatic rings. researchgate.netfigshare.com The discovery or engineering of an appropriate monooxygenase or dehydrogenase could pave the way for a highly sustainable, enzymatic synthesis of the target molecule.

Below is a summary of potential green chemistry approaches for the synthesis of this compound.

| Synthetic Approach | Precursor | Oxidant/Catalyst | Solvent | Key Green Advantages | Reported Yield/Purity |

| Catalytic Riley Oxidation | 3-Hydroxyacetophenone | Catalytic SeO2 / TBHP | Dioxane (example) | Reduces use of toxic selenium. | High (by analogy) |

| Direct Oxidation with H2O2 | 3-Hydroxyacetophenone | Metal composite catalyst | Water or solvent-free | Water as the only byproduct; reusable catalyst. | Not reported for this specific compound |

| Aerobic Oxidation | 3-Hydroxyacetophenone | Supported Pd catalyst | Ethanol | Use of air as the ultimate oxidant; green solvent. | Not reported for this specific compound |

| Biocatalysis | 3-Hydroxyacetophenone | Monooxygenase/Dehydrogenase | Aqueous buffer | Mild reaction conditions; high selectivity; biodegradable catalyst. | Not reported for this specific compound |

| Modified Riley Oxidation | Substituted Acetophenones | Stoichiometric SeO2 | Alkaline organic solvent | High yield and purity; simple work-up. google.com | >80% Yield, >98% Purity google.com |

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Hydroxyphenyl 2 Oxo Ethanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(3-hydroxyphenyl)-2-oxo-ethanoic acid, both ¹H and ¹³C NMR spectroscopy are employed to confirm its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display a complex pattern for the four protons on the meta-substituted benzene (B151609) ring. Protons adjacent to the electron-withdrawing oxo-ethanoic acid group would be shifted downfield compared to those closer to the electron-donating hydroxyl group. Two highly deshielded, exchangeable singlets are anticipated for the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons, with their chemical shifts being concentration and solvent dependent. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. Eight distinct signals are expected for the eight carbon atoms of this compound. The carbons of the carbonyl groups (ketone and carboxylic acid) are characteristically found at the most downfield positions (typically >160 ppm). The six aromatic carbons would appear in the approximate range of 115-160 ppm, with the carbon atom attached to the phenolic hydroxyl group being significantly deshielded. np-mrd.org

A summary of anticipated NMR spectral data is presented below.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 10.0 - 13.0 | Carboxylic acid (-COOH) | > 180 | Keto carbonyl (C=O) |

| 9.0 - 10.0 | Phenolic (-OH) | > 165 | Carboxylic acid (-COOH) |

| 6.8 - 7.8 | Aromatic protons (Ar-H) | 115 - 160 | Aromatic carbons (Ar-C) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The IUPAC name for the subject compound is 2-(3-hydroxyphenyl)-2-oxoacetic acid. nih.gov

For this compound (molecular formula C₈H₆O₄), high-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be 166.02660867 Da. nih.gov The nominal molecular weight is 166.13 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 166. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of a carboxyl radical: A primary fragmentation would be the cleavage of the C-C bond between the carbonyl groups, leading to the loss of the •COOH group (45 Da), resulting in a fragment ion at m/z 121, corresponding to the 3-hydroxybenzoyl cation.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can occur, yielding an ion at m/z 122.

Loss of carbon monoxide: Subsequent loss of carbon monoxide (CO, 28 Da) from the 3-hydroxybenzoyl cation (m/z 121) could produce a phenyl-type ion at m/z 93.

A proposed fragmentation summary is provided in the table below.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 166 | [C₈H₆O₄]⁺ (Molecular Ion) | - |

| 121 | [C₇H₅O₂]⁺ | •COOH |

| 93 | [C₆H₅O]⁺ | CO (from m/z 121) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. rsc.orgchegg.com

Key expected IR absorption bands include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

A sharper O-H stretching band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

Two distinct C=O stretching bands in the region of 1650-1760 cm⁻¹. The α-keto group and the carboxylic acid carbonyl will likely have slightly different frequencies. docbrown.info

C-O stretching vibrations for the carboxylic acid and phenol (B47542) groups in the 1210-1320 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H bending vibrations below 900 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (very broad) | Carboxylic Acid | 2500 - 3300 |

| O-H Stretch (sharp) | Phenol | 3200 - 3600 |

| C=O Stretch | α-Keto Acid | 1650 - 1760 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Carboxylic Acid, Phenol | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The spectrum of this compound in a solvent like ethanol (B145695) or water is expected to show strong absorption bands in the UV region. researchgate.net These absorptions are due to π → π* transitions within the aromatic ring and the carbonyl groups. The presence of the hydroxyl group (an auxochrome) and the carbonyl groups on the benzene ring extends the conjugation and typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. ejournal.by

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or degradation products, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purity determination of non-volatile organic acids. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous solvent and an organic modifier. nih.gov The aqueous component is usually acidified with an acid like acetic acid, formic acid, or phosphoric acid to a pH of around 2.5-3.0. This suppresses the ionization of the carboxylic acid group, ensuring a single form of the analyte and producing sharp, symmetrical peaks. nih.gov The organic modifier is typically acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, may be used to separate compounds with a wide range of polarities.

Detection: A photodiode array (PDA) or a standard UV detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., 280 nm) is used for detection. nih.gov Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Due to its low volatility and high polarity stemming from the carboxylic acid and phenolic hydroxyl groups, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov A derivatization step is required to convert the polar functional groups into more volatile and thermally stable derivatives.

A common derivatization technique is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the acidic protons of the -OH and -COOH groups with nonpolar trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized compound is sufficiently volatile for GC analysis. The separated components are then detected by a mass spectrometer, which provides both quantitative data and mass spectra for positive identification of the parent compound and any impurities. nist.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and assessing purity. researchgate.net

Stationary Phase: Commercially available plates coated with silica (B1680970) gel 60 F₂₅₄ are typically used. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.

Mobile Phase: The choice of mobile phase (eluent) is critical for achieving good separation. For an acidic compound like this compound, a mixture of a moderately polar solvent and a nonpolar solvent is often effective. A small amount of acid is typically added to the eluent to improve spot shape and prevent streaking. scienceopen.comnih.gov A representative mobile phase system could be a mixture of ethyl acetate, hexane, and formic acid. scienceopen.com

Visualization: After development, the dried plate is visualized under UV light, where the compound will appear as a dark spot against a fluorescent green background. The position of the spot is characterized by its retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A thorough search of the current scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound or its simple derivatives. Consequently, detailed experimental parameters such as unit cell dimensions, space group, and specific atomic coordinates for this compound are not available at this time. The elucidation of its crystal structure awaits future crystallographic studies.

While experimental data is not available, it is anticipated that the crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonding. The presence of a carboxylic acid group and a phenolic hydroxyl group provides sites for strong hydrogen bond donors and acceptors. These interactions would likely play a crucial role in the formation of a stable, three-dimensional crystal lattice. The planarity of the phenyl ring and the rotational freedom around the C-C single bonds would also dictate the molecular packing in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and identity of a synthesized compound.

The molecular formula for this compound is C₈H₆O₄. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is approximately 166.13 g/mol . nih.gov

The calculated elemental composition is presented in the table below. While experimental data from a specific analysis is not provided here, these theoretical values serve as the benchmark for such an analysis.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 57.85 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.64 |

| Oxygen | O | 15.999 | 4 | 63.996 | 38.51 |

In a typical experimental procedure, a small, precisely weighed sample of the compound would be combusted in a controlled environment. The resulting combustion products (carbon dioxide, water, etc.) are collected and measured to determine the mass of each element present in the original sample. The experimental percentages are then compared to the theoretical values in the table above. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed molecular formula and purity.

Mechanistic Investigations of Biological Interactions and Biochemical Pathways

Enzyme Inhibition and Modulation Studies

The cellular response to low oxygen levels (hypoxia) is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The stability and activity of the HIF-1α subunit are controlled by a class of enzymes known as HIF prolyl hydroxylases (PHDs) and the asparaginyl hydroxylase, Factor Inhibiting HIF (FIH). These enzymes are non-heme, iron(II)-dependent dioxygenases that require oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline and asparagine residues on HIF-1α. nih.gov This hydroxylation marks HIF-1α for degradation under normal oxygen conditions. mdpi.com

While direct experimental studies on the interaction between 2-(3-Hydroxyphenyl)-2-oxo-ethanoic acid and HIF hydroxylases are not extensively documented in publicly available literature, its chemical structure suggests a potential for interaction. The molecule contains an α-keto acid moiety, which is structurally analogous to 2-oxoglutarate. This structural similarity forms the basis for the hypothesis that this compound could act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including PHDs. By competing with the endogenous substrate (2-oxoglutarate) for the active site of the enzyme, such compounds can potentially inhibit HIF-1α hydroxylation, leading to its stabilization even in the presence of oxygen. nih.gov

Furthermore, the activity of these hydroxylases is critically dependent on the coordination of an iron(II) ion in the enzyme's active site. mdpi.com Molecules capable of chelating this iron ion can act as inhibitors. This compound possesses both a carboxylate group and a ketone group in an alpha position, along with a phenolic hydroxyl group, which are known to coordinate with metal ions. The potential for this compound to form complexes with metal ions is a recognized characteristic of similar molecular structures. rdd.edu.iqorientjchem.orgnih.gov This chelation capability could disrupt the catalytic cycle of the enzyme, contributing to the inhibition of HIF-1α degradation. The precise nature and strength of this metal coordination would require specific experimental validation through techniques such as X-ray crystallography or spectroscopy.

Enzyme kinetics provides a quantitative measure of the rates of enzyme-catalyzed reactions and the factors that influence them. Key parameters derived from kinetic studies, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), describe the affinity of an enzyme for its substrate and the enzyme's maximum catalytic efficiency, respectively. teachmephysiology.com When studying inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the inhibitor's potency. nih.govnih.gov

Interactive Data Table: Hypothetical Kinetic Parameters for this compound as an Inhibitor of Enzyme X

| Substrate Concentration (µM) | Initial Velocity (V₀) without Inhibitor (µmol/min) | Initial Velocity (V₀) with Inhibitor (µmol/min) |

| 10 | 25.0 | 16.7 |

| 20 | 40.0 | 28.6 |

| 50 | 62.5 | 50.0 |

| 100 | 76.9 | 66.7 |

| 200 | 88.9 | 80.0 |

| Users can sort the table by clicking on the column headers. |

From data like this, kinetic parameters can be calculated. For this hypothetical example, the parameters might be:

Vₘₐₓ: 100 µmol/min

Kₘ (Substrate): 30 µM

Apparent Kₘ (in presence of inhibitor): 60 µM

IC₅₀: ~55 µM

In a competitive inhibition model, the inhibitor increases the apparent Kₘ of the substrate without affecting the Vₘₐₓ. libretexts.org The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under the specified experimental conditions.

Oxidoreductases and transferases are broad classes of enzymes that catalyze oxidation-reduction reactions and the transfer of functional groups, respectively. The α-keto acid structure of this compound makes it a plausible substrate or modulator for certain enzymes within these classes.

Oxidoreductases: This class includes dehydrogenases, which could potentially act on this compound. For example, a dehydrogenase could catalyze the reduction of the ketone group to a hydroxyl group, forming 2-(3-hydroxyphenyl)-2-hydroxy-ethanoic acid (3-hydroxymandelic acid), or potentially catalyze its oxidative decarboxylation. While specific studies involving this compound are lacking, related aromatic α-keto acids are known intermediates in metabolic pathways catalyzed by oxidoreductases. nih.gov

Transferases: Aminotransferases, a subclass of transferases, catalyze the transfer of an amino group to a keto acid, converting it into an amino acid. It is conceivable that this compound could serve as an amino group acceptor in a reaction catalyzed by an aromatic aminotransferase, which would result in the formation of 3-hydroxyphenylglycine. Such reactions are fundamental to amino acid metabolism. nih.gov

Although direct evidence is sparse, the compound's structure is amenable to transformations by these enzyme families, suggesting it could play a role in metabolic pathways involving these types of enzymatic reactions.

Role in Metabolic Pathways and Biotransformation

The endogenous formation of this compound in mammalian systems has not been clearly established. However, biosynthetic pathways for structurally similar compounds exist. For instance, the positional isomer 4-hydroxyphenylglyoxylic acid can be synthesized from L-tyrosine via the action of enzymes like 4-hydroxymandelate (B1240059) synthase and 4-hydroxymandelate oxidase. nih.gov A parallel pathway starting from m-tyrosine could potentially lead to the formation of this compound, although this remains speculative.

The degradation of aromatic compounds is a well-studied process, particularly in microorganisms, which employ a variety of enzymatic strategies to break down the aromatic ring. nih.govmdpi.com For a compound like this compound, a plausible degradation pathway would involve initial modifications to the side chain and hydroxylation of the aromatic ring, followed by ring cleavage.

A hypothetical degradation pathway could proceed as follows:

Decarboxylation: The α-keto acid could be decarboxylated to form 3-hydroxybenzoylformic acid.

Hydroxylation: A monooxygenase or dioxygenase could introduce a second hydroxyl group onto the aromatic ring, likely forming 3,4-dihydroxy- or 2,3-dihydroxyphenylglyoxylic acid.

Ring Cleavage: The resulting dihydroxylated aromatic ring is now susceptible to cleavage by dioxygenases, leading to the formation of aliphatic dicarboxylic acids. researchgate.net

Central Metabolism: These aliphatic intermediates are then further metabolized and funneled into central metabolic cycles like the Krebs cycle.

In the broader context of intermediary metabolism, this compound can be viewed as a potential intermediate in the catabolism of more complex aromatic compounds. nih.govfrontiersin.org Plant-derived compounds such as flavonoids and other polyphenols undergo extensive biotransformation by gut microbiota. These pathways often involve the cleavage of larger molecules into simpler aromatic acids. mdpi.com

For example, the metabolism of 3-hydroxycinnamic acid (m-coumaric acid) by fungi like Aspergillus niger proceeds through a beta-oxidative pathway to yield m-hydroxybenzoic acid. mdpi.com It is plausible that this compound could arise from or be an intermediate in similar degradation pathways of other C3-substituted phenolic compounds. These simpler aromatic metabolites are then typically funneled toward common intermediates like protocatechuic acid or catechol, which are subsequently degraded via the β-ketoadipate pathway into acetyl-CoA and succinyl-CoA, allowing them to enter the central metabolism of the organism. mdpi.comysu.edu The presence of such a compound in a biological system would therefore suggest active metabolism of dietary or environmental aromatic substances.

Molecular Mechanisms of Bioactivity

This compound, as a phenolic compound, is anticipated to exhibit antioxidant properties through various cellular mechanisms. The primary antioxidant action of phenolic compounds involves the scavenging of free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates the oxidative chain reaction. nih.govmdpi.comuniv.kiev.ua This direct radical scavenging activity is a key feature of many flavonoids and phenolic acids. univ.kiev.ua

Beyond direct radical neutralization, phenolic compounds can exert antioxidant effects by modulating endogenous antioxidant defense systems. nih.govresearchgate.net This includes the upregulation and enhancement of the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). For instance, SOD converts superoxide anions to hydrogen peroxide, which is then detoxified to water by CAT and GPx. nih.gov By boosting the activity of these enzymes, phenolic compounds can help to mitigate cellular damage caused by oxidative stress. mdpi.com Furthermore, some phenolic compounds can chelate metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals. nih.gov

The cytoprotective effect of phenolic compounds against oxidative stress-induced cytotoxicity has been demonstrated in various cell models. mdpi.com They can modulate cellular antioxidant signaling pathways, promoting cell survival and preventing cell death. mdpi.com For example, some polyphenols have been shown to protect cells from H2O2-induced damage. mdpi.com

The anti-inflammatory properties of phenolic compounds, including potentially this compound, are mediated through the modulation of multiple signaling pathways and molecular targets. A significant mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.comnih.gov By inhibiting COX-1 and COX-2, phenolic compounds can reduce the production of prostaglandins, thereby alleviating inflammation. mdpi.comnih.gov

Another critical molecular target is the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a key regulator of the expression of numerous pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1, IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govmdpi.com Phenolic compounds can inhibit the activation of NF-κB, often by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB. nih.gov This leads to a downstream suppression of pro-inflammatory gene expression. nih.gov

Furthermore, phenolic compounds can interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in regulating inflammatory responses. nih.gov The activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, by certain polyphenols can also contribute to their anti-inflammatory effects. nih.gov

| Pathway/Target | Effect of Phenolic Compounds | Outcome |

| Cyclooxygenase (COX) | Inhibition of enzyme activity | Decreased prostaglandin (B15479496) synthesis |

| Lipoxygenase (LOX) | Inhibition of enzyme activity | Decreased leukotriene synthesis |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | Reduced expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS) |

| Mitogen-Activated Protein Kinase (MAPK) | Modulation of signaling | Attenuation of inflammatory responses |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation | Anti-inflammatory effects |

Phenolic acids and their derivatives can exert antimicrobial activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The primary mechanism of action is often attributed to the disruption of the bacterial cell membrane. nih.govmdpi.com The lipophilicity of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. mdpi.com This can result in the leakage of essential intracellular components and ultimately cell death. nih.gov

In addition to direct membrane damage, phenolic compounds can inhibit the function of various microbial enzymes and virulence factors. nih.gov This can interfere with critical metabolic processes and the ability of the pathogen to establish an infection. Some polyphenols have also been shown to suppress the formation of bacterial biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antibiotics. nih.gov

Furthermore, there is evidence that some phenolic compounds can act synergistically with conventional antibiotics, enhancing their efficacy against drug-resistant bacterial strains. nih.govmdpi.comresearchgate.net This suggests a potential role for these compounds in combination therapies to combat antimicrobial resistance. The specific molecular targets within the microbial cell can vary depending on the structure of the phenolic compound and the type of microorganism.

| Antimicrobial Mechanism | Description |

| Membrane Disruption | Increased permeability and loss of integrity of the bacterial cell membrane. mdpi.com |

| Enzyme Inhibition | Inhibition of essential microbial enzymes, disrupting metabolic pathways. nih.gov |

| Inhibition of Virulence Factors | Suppression of toxins and other factors that contribute to pathogenicity. nih.gov |

| Biofilm Suppression | Prevention of the formation of protective microbial biofilms. nih.gov |

Phenolic acids have demonstrated neuroprotective effects in various in vitro and in vivo models of neurological disorders. mdpi.com A key mechanism underlying this neuroprotection is their antioxidant activity, which helps to mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. researchgate.netnih.govresearchgate.net By scavenging reactive oxygen species and enhancing endogenous antioxidant defenses, these compounds can protect neurons from oxidative damage. researchgate.netnih.govresearchgate.net

In addition to their antioxidant properties, phenolic compounds can modulate specific signaling pathways involved in neuronal survival and function. For instance, some caffeic acid derivatives have been shown to activate the protein kinase A (PKA)-cyclic AMP response element-binding protein (CREB) signaling pathway. nih.govresearchgate.net The activation of CREB is known to promote the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation. semanticscholar.org

Furthermore, phenolic compounds can exert anti-inflammatory effects within the central nervous system. nih.gov Neuroinflammation is a common feature of many neurodegenerative diseases, and by suppressing the production of pro-inflammatory mediators in glial cells, these compounds can help to create a more favorable environment for neuronal survival. nih.gov Some phenolic compounds may also offer neuroprotection by up-regulating the expression of protective enzymes like hemeoxygenase-1 (HO-1). nih.gov The ability of certain phenolic acids to cross the blood-brain barrier and accumulate in the brain is a critical factor for their neuroprotective efficacy. mdpi.comresearchgate.net

| Neuroprotective Mechanism | Description |

| Antioxidant Activity | Scavenging of reactive oxygen species and enhancement of endogenous antioxidant enzymes. nih.govresearchgate.net |

| Modulation of Signaling Pathways | Activation of pro-survival pathways such as PKA/CREB. nih.govresearchgate.net |

| Anti-inflammatory Effects | Suppression of pro-inflammatory mediators in the central nervous system. nih.gov |

| Induction of Protective Enzymes | Upregulation of enzymes like hemeoxygenase-1 (HO-1). nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented, general principles from related classes of compounds, such as hydroxycinnamic acid derivatives, can provide valuable insights. nih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

For phenolic compounds, the number and position of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant activity. nih.gov In general, a greater number of hydroxyl groups correlates with higher radical scavenging activity. nih.gov The presence of a 3,4-dihydroxyphenyl (catechol) group is often associated with potent antioxidant and neuroprotective effects. nih.govresearchgate.net

The nature and position of other substituents on the aromatic ring and any side chains can also significantly influence biological activity. For example, in a series of thieno-pyrimidine derivatives, the steric and electrostatic fields, as well as hydrophobicity and hydrogen bonding capacity, were all found to be important for their inhibitory activity against triple-negative breast cancer cells. mdpi.com Modifications that alter the lipophilicity of a molecule can affect its ability to cross cell membranes and interact with its molecular targets. mdpi.com For instance, increasing the lipophilicity of phenolic compounds can enhance their antimicrobial activity by facilitating better penetration into bacterial cell membranes. mdpi.com

Future SAR studies on derivatives of this compound could involve the synthesis of analogues with variations in the substitution pattern of the phenyl ring and modifications to the oxo-ethanoic acid side chain. These studies would be instrumental in optimizing the biological activities of this class of compounds and developing more potent therapeutic agents.

Impact of Substituent Modifications on Biological Activity

The influence of modifying substituents on the phenyl ring of glyoxylic acid derivatives has been a strategy to explore and modulate their biological activities. For instance, studies on various phenylglyoxylic acid derivatives have revealed a spectrum of biological effects, including antibacterial and anti-inflammatory properties. The position and nature of substituents on the phenyl ring are critical in determining the potency and selectivity of these effects.

General structure-activity relationship (SAR) studies on related phenolic compounds suggest that modifications to the hydroxyl and carboxyl groups, as well as the introduction of other substituents on the aromatic ring, can significantly alter their interaction with biological targets. These changes can affect properties such as binding affinity to enzymes and receptors, as well as the compound's pharmacokinetic profile. Without specific research on this compound, any discussion on the impact of its substituent modifications remains speculative and based on inferences from analogous compounds.

Table 1: General Effects of Substituent Modifications on the Biological Activity of Phenylglyoxylic Acid Analogs

| Substituent Position | Type of Modification | Potential Impact on Biological Activity |

| Phenyl Ring | Introduction of halogens | May enhance antibacterial or enzyme inhibitory activity. |

| Phenyl Ring | Addition of alkyl groups | Can alter lipophilicity, affecting cell membrane permeability. |

| Carboxyl Group | Esterification | May improve bioavailability and act as a prodrug. |

| Oxo Group | Reduction | Could change the electronic properties and binding interactions. |

This table is illustrative and based on general principles of medicinal chemistry and findings for related compounds, not on specific data for this compound.

Conformation and Stereochemistry in Biological Recognition

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is fundamental to its interaction with biological macromolecules. For a molecule like this compound, the relative orientation of the hydroxyphenyl group and the oxo-ethanoic acid moiety can influence its ability to fit into the active site of an enzyme or the binding pocket of a receptor.

The flexibility around the single bond connecting the phenyl ring and the oxoacetic acid group allows for various rotational conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. The hydroxyl group at the meta-position can act as both a hydrogen bond donor and acceptor, potentially playing a crucial role in orienting the molecule within a binding site.

Detailed computational and experimental studies, such as X-ray crystallography of the compound bound to a target protein or nuclear magnetic resonance (NMR) spectroscopy, would be necessary to elucidate the specific conformations and interactions that govern the biological activity of this compound. In the absence of such studies, a precise description of its conformation and role in biological recognition cannot be provided.

Computational Chemistry and Theoretical Modeling of 2 3 Hydroxyphenyl 2 Oxo Ethanoic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3-Hydroxyphenyl)-2-oxo-ethanoic acid, molecular docking studies are instrumental in understanding its interaction with protein targets.

A significant basis for the ligand-protein interaction studies of this compound is its co-crystallized structure with the human enzyme Factor Inhibiting HIF-1 alpha (FIH-1). This complex is available in the Protein Data Bank (PDB) under the accession code 2WA3 . rcsb.org In this crystal structure, this compound is identified by the ligand code A29 . rcsb.org

The analysis of the 2WA3 crystal structure reveals the specific interactions between this compound and the active site of FIH-1. These interactions are crucial for its inhibitory activity. The binding is characterized by a network of hydrogen bonds and coordination with a key metal ion in the active site.

Key Interactions of this compound in the FIH-1 Active Site (PDB: 2WA3)

| Interacting Residue/Ion | Type of Interaction | Atom(s) in Ligand Involved |

| Fe(II) ion | Metal Coordination | Oxoacetate group |

| Asp201 | Hydrogen Bond | Hydroxyl group |

| Arg238 | Hydrogen Bond | Carboxylate group |

| Tyr103 | Pi-stacking | Phenyl ring |

This detailed understanding of the binding mode provides a rational basis for the design of novel and more potent inhibitors of FIH-1 and other related enzymes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While extensive quantum chemical studies specifically focused on this compound are not widely available in peer-reviewed literature, the principles of these methods can be applied to understand its intrinsic properties.

Methods such as Density Functional Theory (DFT) could be utilized to determine various molecular properties.

Potential Applications of Quantum Chemical Calculations for this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the molecule's susceptibility to nucleophilic and electrophilic attack. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and identifies regions for intermolecular interactions. |

| Bond Dissociation Energies | Predicts the stability of chemical bonds and potential metabolic pathways. |

Such calculations would offer a deeper understanding of its chemical behavior and guide further experimental studies.

Molecular Dynamics Simulations of Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes and dynamics of a ligand-protein complex in a solvated environment, which is more representative of physiological conditions than a static crystal structure.

Although specific MD simulation studies featuring this compound are not prominently documented, this technique could be applied to the 2WA3 PDB structure to explore several aspects.

Potential Insights from Molecular Dynamics Simulations

| Aspect of Study | Information Gained |

| Stability of the Ligand-Protein Complex | Assesses the durability of the interactions observed in the crystal structure over time. |

| Role of Water Molecules | Investigates the contribution of bridging water molecules to the binding affinity. |

| Conformational Flexibility | Analyzes the dynamic changes in the ligand and protein active site upon binding. |

| Free Energy of Binding | Provides a quantitative measure of the binding affinity, which can be used to compare different ligands. |

MD simulations would thus complement the static picture from molecular docking and provide a more dynamic view of the interaction between this compound and its biological targets.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a QSAR study involving this compound, a dataset of structurally related compounds with their corresponding biological activities against a specific target would be required. While dedicated QSAR models for derivatives of this compound are not readily found in the literature, the general methodology can be outlined.

Steps in a Hypothetical QSAR Study

| Step | Description |

| Data Collection | Assembling a series of analogues of this compound with measured biological activity. |

| Descriptor Calculation | Computing various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound. |

| Model Development | Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model correlating descriptors with activity. |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

A validated QSAR model could accelerate the discovery of new derivatives with improved potency and desired pharmacokinetic properties.

Advanced Research Applications and Future Directions for 2 3 Hydroxyphenyl 2 Oxo Ethanoic Acid

Design and Synthesis of Novel Pharmacological Probes

The phenylglyoxylic acid scaffold is a valuable starting point for the development of new biologically active molecules. Derivatives of this core structure are recognized as important intermediates in the synthesis of novel drug compounds. google.commedchemexpress.com Researchers have successfully synthesized various derivatives to explore their therapeutic potential, yielding compounds with anti-inflammatory and antibacterial properties. researchgate.netresearchgate.net

The presence of the 3-hydroxy group on 2-(3-Hydroxyphenyl)-2-oxo-ethanoic acid provides a key functional handle for chemists to modify the molecule. This hydroxyl group can be altered to fine-tune the compound's solubility, polarity, and ability to interact with biological targets, such as enzymes and receptors. By systematically modifying this part of the molecule, scientists can design pharmacological probes to investigate biological processes or to act as lead compounds in drug discovery programs. For instance, the core structure is related to intermediates used to create modulators for the human GLP-1 receptor, which is important in metabolic diseases. google.com

Applications as Building Blocks in Complex Organic Synthesis

In the field of synthetic chemistry, this compound serves as a versatile building block. The parent compound, phenylglyoxylic acid, is widely used as a precursor for more complex molecules. Its derivatives are particularly useful as intermediates in the preparation of stereoisomerically enriched drug compounds, where having a specific three-dimensional structure is crucial for efficacy. google.com

The α-keto acid functionality of the molecule is highly reactive and allows for a variety of chemical transformations. This makes it a valuable component in the synthesis of pharmaceuticals, as well as compounds used in the agricultural sector, such as pesticides and herbicides. google.com For example, phenylglyoxylic acid can be used as a precursor in the synthesis of O-acyl acetanilides, 2-arylbenzothiazoles, and 3-aryl-2H-benzo[b] google.comhmdb.cabenzoxazin-2-ones. The 3-hydroxy substituent adds another layer of synthetic utility, allowing for further derivatization or influencing the electronic properties of the aromatic ring to guide chemical reactions.

Development of Analytical Standards and Biomarkers

While this compound itself is not yet an established biomarker, its parent compound, phenylglyoxylic acid, has a well-documented role in diagnostics. Phenylglyoxylic acid is a known human xenobiotic metabolite, arising from the body's processing of external chemicals. nih.gov Specifically, it is a key metabolite of styrene, and its measurement in urine is a reliable indicator of occupational or environmental exposure to this industrial solvent. medchemexpress.comnih.govebi.ac.uk

The development of analytical methods to detect such metabolites is crucial for toxicology and occupational health. Recently, a novel molecularly imprinted polymer was synthesized for the selective extraction and enrichment of phenylglyoxylic acid from urine samples, enhancing the accuracy of its detection. nih.gov Although 3-hydroxyphenylglyoxylic acid has not been designated as a specific biomarker, the established diagnostic utility of its parent compound suggests that it could be investigated as a potential metabolite for other xenobiotics or as an indicator of specific metabolic pathway dysregulation.

Exploration in Agricultural and Materials Science Contexts

The utility of the phenylglyoxylic acid core extends into agricultural and materials science applications. As noted, derivatives of this structure serve as intermediates in the creation of pesticides and herbicides, highlighting their relevance to crop protection and management. google.com

In materials science, recent innovations have demonstrated the use of the phenylglyoxylic acid structure in the development of advanced sensors. A 2024 study reported the synthesis of a Cadmium(II)-based coordination polymer that functions as a multiresponsive fluorescent sensor. acs.org This novel material exhibits high sensitivity and selectivity in detecting phenylglyoxylic acid, with a detection limit as low as 1.59 μM. acs.org Furthermore, molecularly imprinted polymers have been specifically designed for the selective extraction of phenylglyoxylic acid, a technique with applications in both analytical chemistry and materials science. nih.gov These examples show how the unique chemical signature of the phenylglyoxylic acid core can be recognized and utilized by specially engineered materials.

Integration into Systems Biology and Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Phenylglyoxylic acid is a known primary metabolite found in organisms from bacteria to humans and is included in the Human Metabolome Database (HMDB). hmdb.ca Its presence in the body can be linked to both normal metabolic processes and exposure to foreign compounds like styrene. medchemexpress.com

The isomers of hydroxyphenylglyoxylic acid are also of significant interest in metabolic research. For example, the related compound 4-hydroxyphenylglyoxylic acid is recognized as an inhibitor of carnitine palmitoyltransferase I, an important enzyme in fatty acid metabolism, and is a metabolite of the drug oxfenicine. smolecule.com This established biological activity for the 4-hydroxy isomer suggests that this compound could also play a role in metabolic pathways and may be identified in future targeted or untargeted metabolomics studies as a marker for specific dietary intakes, gut microbiome activity, or metabolic phenotypes.

The table below compares this compound with its structural isomers, highlighting their potential for distinct biological activities based on the position of the hydroxyl group.

| Compound Name | Position of Hydroxyl Group | Potential Significance |

| 2-(2-Hydroxyphenyl)-2-oxo-ethanoic acid | Ortho | May possess unique reactivity and chelating properties due to the proximity of the hydroxyl and carboxylic acid groups. |

| This compound | Meta | Offers a distinct electronic and steric profile, potentially leading to different biological activities compared to its isomers. smolecule.com |

| 2-(4-Hydroxyphenyl)-2-oxo-ethanoic acid | Para | Known to inhibit enzymes in fatty acid metabolism and is a metabolite of certain drugs. smolecule.com |

Emerging Research Frontiers based on Phenylglyoxylic Acid Core Structure

The phenylglyoxylic acid core structure is proving to be a highly adaptable and fruitful scaffold for scientific innovation. Emerging research frontiers are focused on leveraging this chemical backbone to create novel molecules with tailored functions. By making precise chemical modifications to the core, researchers are pushing the boundaries in medicine, diagnostics, and materials science.

Key areas of emerging research include:

Development of Novel Therapeutics: Synthesizing libraries of derivatives by adding different chemical groups to the phenyl ring and the acid moiety has led to the discovery of compounds with significant antibacterial and anti-inflammatory activities. researchgate.net

Advanced Chemical Intermediates: The creation of novel phenylglyoxylic acid derivatives provides chemists with new tools for building complex, stereoisomerically pure drug molecules with improved efficiency and less waste. google.com

High-Sensitivity Sensors: The design of advanced materials, such as coordination polymers, that can selectively bind to and signal the presence of phenylglyoxylic acid opens up new possibilities for environmental and biomedical monitoring. acs.org

The future of research on this structural class will likely involve integrating computational models with chemical synthesis to predict and create derivatives with highly specific properties, further expanding the application of the versatile phenylglyoxylic acid core.

Q & A

Basic: What synthetic routes are recommended for preparing 2-(3-Hydroxyphenyl)-2-oxo-ethanoic acid, and what challenges arise during purification?

Answer:

A feasible route involves the oxidation of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions . Alternatively, Friedel-Crafts acylation on 3-hydroxyphenyl derivatives with oxalyl chloride could yield the target compound. Key challenges include:

- By-product formation : Competing side reactions (e.g., over-oxidation or decarboxylation) require controlled reaction temperatures (0–5°C) and inert atmospheres.

- Purification : The compound’s polarity necessitates reverse-phase HPLC or silica gel chromatography with acidic eluents (e.g., 0.1% formic acid in acetonitrile/water) to separate it from unreacted precursors .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H NMR : The aromatic protons on the 3-hydroxyphenyl group appear as a doublet (δ 6.7–7.2 ppm, J = 8 Hz). The ketone α-proton (adjacent to the oxo group) resonates as a singlet at δ 4.8–5.2 ppm.

- ¹³C NMR : The carbonyl carbons (oxo and carboxylic acid) appear at δ 170–180 ppm and δ 190–200 ppm, respectively.

- IR : Strong bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups. Hydroxyl O-H stretches (broad, ~3300 cm⁻¹) indicate phenolic and carboxylic acid protons .

Advanced: What computational methods predict the biological interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for protein binding .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like cyclooxygenase (COX) or tyrosine kinases. The 3-hydroxyphenyl group may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- ADMET Prediction : Tools like SwissADME assess bioavailability, with logP values (<2) indicating moderate permeability but potential hepatic metabolism due to phenolic hydroxyl groups .

Advanced: How does pH influence the stability of this compound in aqueous buffers?

Answer:

- Acidic conditions (pH < 3) : Protonation of the carboxylic acid stabilizes the compound but may induce ketone hydration.

- Neutral/basic conditions (pH > 7) : Deprotonation of the phenolic hydroxyl and carboxylic acid groups increases solubility but risks keto-enol tautomerism or oxidation.

- Mitigation : Store solutions at pH 4–6 (phosphate buffer) under nitrogen at –20°C. Degradation products (e.g., 3-hydroxyphenylacetic acid) can be monitored via LC-MS .

Basic: What chromatographic methods are optimal for quantifying this compound in biological matrices?

Answer:

- HPLC-UV : Use a C18 column (5 µm, 150 × 4.6 mm) with mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). Gradient elution (10–90% B over 15 min) at 254 nm.

- Validation : Achieve linearity (R² > 0.99) in the 0.1–100 µg/mL range. Limit of detection (LOD) ~10 ng/mL via signal-to-noise (S/N ≥ 3) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Crystal Growth : Co-crystallize the compound with a coformer (e.g., nicotinamide) via solvent evaporation in ethanol/water (1:1).

- Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) at 295 K. The oxo and carboxylic acid groups exhibit planar geometry, with dihedral angles <10° between the phenyl ring and carbonyl groups.

- Refinement : Apply SHELXL-97 with R-factor <0.05. Hydrogen bonding between the phenolic hydroxyl and carboxylic acid oxygen stabilizes the lattice .

Basic: What are the primary metabolic pathways of this compound in mammalian systems?

Answer:

- Phase I Metabolism : Hepatic CYP450 enzymes oxidize the phenyl ring to form 3,4-dihydroxyphenyl derivatives. The ketone group may undergo reduction to a secondary alcohol.

- Phase II Metabolism : Glucuronidation or sulfation of the phenolic hydroxyl group increases hydrophilicity for renal excretion.

- Detection : Isotope-labeled analogs (e.g., ¹³C at C-2) track metabolites via tandem mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.